Structural Differentiation from the 2-Isoxazol-3-yl-Acetamide Series: Substitution Pattern
N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is distinguished from the 15 compounds (2a–o) in the seminal HSP90 inhibitor series by its combination of an N-isoxazol-3-yl acetamide moiety and a 5-(4-methoxyphenyl)isoxazole ring [1]. In that series, compounds with a 4-methoxyphenyl substituent (e.g., 2l) exhibited >80% HIV-1 inhibition at their highest non-cytotoxic concentration, while many other substitution patterns were inactive [1]. The target compound retains this favourable 4-methoxyphenyl motif but replaces the terminal group of 2l with an isoxazol-3-yl moiety, a modification not directly studied in the published SAR but one that can be rationally expected to alter HSP90 binding, solubility, and metabolic stability based on class-level trends [2].
| Evidence Dimension | Structural substitution pattern (4-methoxyphenyl + N-isoxazol-3-yl vs. other aryl/heteroaryl combinations) |
|---|---|
| Target Compound Data | 5-(4-methoxyphenyl)isoxazol-3-yl acetamide with N-isoxazol-3-yl terminal group |
| Comparator Or Baseline | Compound 2l (4-methoxyphenyl variant with a different terminal group) and other 2a–o analogues |
| Quantified Difference | 2l shows >80% HIV-1 inhibition and ~3.5-fold better therapeutic index than AUY922; inactive analogues show <20% inhibition [1] |
| Conditions | HIV-1 replication assay in TZM-bl cells; therapeutic index calculated as CC50/IC50 |
Why This Matters
The specific substitution pattern dictates whether the compound engages the HSP90 target with antiviral efficacy; procurement of the exact structure is essential for SAR follow-up studies.
- [1] Trivedi J, et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019 Dec 1;183:111699. View Source
- [2] Trivedi J, et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019 Dec 1;183:111699. (SAR trends inferred from Table 1 and Figure 3.) View Source
